molecular formula C12H7BrCl2N2O B7520075 5-Bromo-N-(3,4-dichlorophenyl)nicotinamide

5-Bromo-N-(3,4-dichlorophenyl)nicotinamide

Cat. No.: B7520075
M. Wt: 346.00 g/mol
InChI Key: JVVZJUISHFTICD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-(3,4-dichlorophenyl)nicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a bromine atom at the 5th position of the nicotinamide ring and two chlorine atoms at the 3rd and 4th positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(3,4-dichlorophenyl)nicotinamide typically involves the following steps:

    Amination: The introduction of the 3,4-dichlorophenyl group can be achieved through amination reactions. This involves the reaction of 3,4-dichloroaniline with nicotinic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination reactions. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(3,4-dichlorophenyl)nicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Amination: 3,4-dichloroaniline, nicotinic acid derivatives

    Coupling Reactions: Palladium catalysts, boronic acids

Major Products Formed

The major products formed from these reactions include various substituted nicotinamides and their derivatives, which can be further utilized in different applications.

Scientific Research Applications

5-Bromo-N-(3,4-dichlorophenyl)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(3,4-dichlorophenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the compound can form interactions with biological molecules, potentially leading to the inhibition of certain enzymes or receptors. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler analog without the bromine and chlorine substitutions.

    3-Bromo-N-(3,5-dichlorophenyl)benzamide: A similar compound with a benzamide instead of a nicotinamide structure.

Uniqueness

5-Bromo-N-(3,4-dichlorophenyl)nicotinamide is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-bromo-N-(3,4-dichlorophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrCl2N2O/c13-8-3-7(5-16-6-8)12(18)17-9-1-2-10(14)11(15)4-9/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVZJUISHFTICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC(=CN=C2)Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.